Bis(3-formylphenyl) carbonate
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Overview
Description
Bis(3-formylphenyl) carbonate is an organic compound with the molecular formula C15H10O5 It is characterized by the presence of two formyl groups attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-formylphenyl) carbonate typically involves the reaction of 3-formylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C7H6O2+COCl2→C15H10O5+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk associated with handling phosgene gas.
Chemical Reactions Analysis
Types of Reactions
Bis(3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The carbonate moiety can undergo nucleophilic substitution reactions with amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Bis(3-carboxyphenyl) carbonate.
Reduction: Bis(3-hydroxyphenyl) carbonate.
Substitution: Carbamates or carbonates depending on the nucleophile used.
Scientific Research Applications
Bis(3-formylphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyurethanes, providing enhanced thermal and mechanical properties.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high transparency and durability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biodegradable polymers.
Mechanism of Action
The mechanism by which bis(3-formylphenyl) carbonate exerts its effects is primarily through its reactivity with nucleophiles. The carbonate moiety acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The formyl groups can also participate in condensation reactions, forming Schiff bases with amines.
Comparison with Similar Compounds
Similar Compounds
Bis(4-formylphenyl) carbonate: Similar structure but with formyl groups at the para position.
Bis(3-hydroxyphenyl) carbonate: Similar structure but with hydroxyl groups instead of formyl groups.
Bis(3-carboxyphenyl) carbonate: Similar structure but with carboxyl groups instead of formyl groups.
Uniqueness
Bis(3-formylphenyl) carbonate is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl or carboxyl groups. This allows for specific applications in polymer synthesis and materials science where formyl functionality is desired.
Properties
CAS No. |
70258-75-2 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
bis(3-formylphenyl) carbonate |
InChI |
InChI=1S/C15H10O5/c16-9-11-3-1-5-13(7-11)19-15(18)20-14-6-2-4-12(8-14)10-17/h1-10H |
InChI Key |
AWCDFFYDYBWGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)C=O)C=O |
Origin of Product |
United States |
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